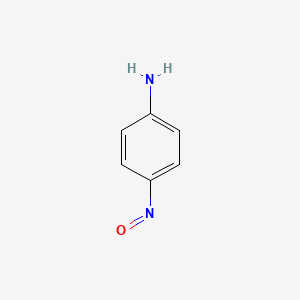
4-Nitrosoaniline
Vue d'ensemble
Description
4-Nitrosoaniline is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dye Manufacturing
4-Nitrosoaniline is a crucial precursor for azo dyes, which are widely used in textiles and printing. It is integral in producing vibrant colors due to its stability and reactivity . The compound is specifically used in synthesizing Para Red, one of the first azo dyes developed .
Pharmaceuticals
In pharmaceutical research, this compound is explored for its potential in synthesizing various therapeutic agents. Its unique chemical structure allows for modifications that can lead to new drug formulations .
Polymer Chemistry
The compound serves as an inhibitor in radical polymerization processes and is utilized in formulating additives for plastics. These applications enhance properties such as color stability and resistance to degradation, making it valuable in the plastics industry .
| Application Area | Specific Uses | Remarks |
|---|---|---|
| Dye Manufacturing | Precursor to azo dyes (e.g., Para Red) | Essential for vibrant color production |
| Pharmaceuticals | Synthesis of therapeutic agents | Potential for drug development |
| Polymer Chemistry | Radical polymerization inhibitors | Improves stability and degradation resistance |
| Analytical Chemistry | Detection of nitroso compounds | Aids environmental pollution monitoring |
| Rubber Processing | Additives in vulcanization processes | Enhances rubber properties |
Free Radical Generation Studies
Recent studies have investigated the ability of this compound to induce oxidative stress and free radical generation in cell lines such as HepG2. These studies highlight its role in understanding cellular damage mechanisms associated with various diseases, including cancer .
Analytical Techniques
The compound is utilized in analytical chemistry for spectrophotometric methods to detect nitroso compounds in environmental samples. This application is crucial for monitoring pollution levels and assessing environmental health risks .
Glucose Monitoring Devices
This compound derivatives have been explored as mediators in glucose monitoring devices, showcasing their versatility beyond traditional applications .
Case Studies
- Study on Free Radical Generation : A study evaluated the cytotoxic effects of N,N-dimethyl-4-nitrosoaniline (DMNA) on HepG2 cells, demonstrating significant free radical generation leading to cellular damage. This research underlines the compound's relevance in toxicology and cellular biology .
- Dye Production Efficiency : Research comparing various synthesis methods for azo dyes indicated that using this compound significantly improved yield and color stability compared to other intermediates .
Propriétés
Numéro CAS |
659-49-4 |
|---|---|
Formule moléculaire |
C6H6N2O |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
4-nitrosoaniline |
InChI |
InChI=1S/C6H6N2O/c7-5-1-3-6(8-9)4-2-5/h1-4H,7H2 |
Clé InChI |
SALQMMXSINGXMI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=O |
SMILES canonique |
C1=CC(=CC=C1N)N=O |
melting_point |
173.5 °C |
Key on ui other cas no. |
659-49-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













